molecular formula C8H13NO2 B14252210 Morpholine, 4-(1-oxo-3-butenyl)- CAS No. 343270-46-2

Morpholine, 4-(1-oxo-3-butenyl)-

Cat. No.: B14252210
CAS No.: 343270-46-2
M. Wt: 155.19 g/mol
InChI Key: JOSOWUCOGGCEGQ-UHFFFAOYSA-N
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Description

Morpholine, 4-(1-oxo-3-butenyl)- is an organic compound with the molecular formula C8H13NO2 It is a derivative of morpholine, a heterocyclic amine, and contains a butenyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholine, 4-(1-oxo-3-butenyl)- can be achieved through several methods. One common approach involves the reaction of morpholine with crotonic acid or its derivatives under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of Morpholine, 4-(1-oxo-3-butenyl)- often involves large-scale chemical processes. These processes may include the use of advanced catalytic systems and optimized reaction conditions to maximize yield and purity. The industrial production methods are designed to be efficient and cost-effective, ensuring a consistent supply of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

Morpholine, 4-(1-oxo-3-butenyl)- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The butenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

The reactions involving Morpholine, 4-(1-oxo-3-butenyl)- often require specific reagents and conditions. For example:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Morpholine, 4-(1-oxo-3-butenyl)- has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Morpholine, 4-(1-oxo-3-butenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Morpholine, 4-(1-oxo-2-butenyl)-: A closely related compound with a similar structure but different positional isomerism.

    Morpholine, 4-(1-oxo-4-butenyl)-: Another isomer with variations in the butenyl group attachment.

Uniqueness

Morpholine, 4-(1-oxo-3-butenyl)- is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

CAS No.

343270-46-2

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

1-morpholin-4-ylbut-3-en-1-one

InChI

InChI=1S/C8H13NO2/c1-2-3-8(10)9-4-6-11-7-5-9/h2H,1,3-7H2

InChI Key

JOSOWUCOGGCEGQ-UHFFFAOYSA-N

Canonical SMILES

C=CCC(=O)N1CCOCC1

Origin of Product

United States

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